Computed Lipophilicity (XLogP3) Comparison: Isobutyl Branching Reduces LogP Relative to Linear N-Butyl Analog
The target compound's branched N-isobutyl group produces a lower computed lipophilicity than the straight-chain N-butyl analog, despite identical heavy-atom count. This difference can influence membrane permeability, solubility, and off-target binding in medicinal chemistry campaigns [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem-computed for 1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride) [1] |
| Comparator Or Baseline | N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1856089-63-8): XLogP3 ≈ 1.9 (estimated from linear N-butyl chain increment) [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ −0.6 log units (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release); comparison based on free-base forms of the hydrochloride salts. |
Why This Matters
A 0.6 log-unit reduction in computed LogP predicts measurably higher aqueous solubility and potentially lower non-specific protein binding, factors that directly impact assay reproducibility and in vivo pharmacokinetic screening outcomes.
- [1] PubChem Compound Summaries for CID 126964032 (target) and CID-substance records for N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1856089-63-8). National Center for Biotechnology Information (2024). View Source
